The compound is cataloged under various chemical databases, including EvitaChem (Catalog Number: EVT-8030408) and ChemicalBook (CAS Number: 1261229-80-4) . Its molecular formula is , with a molecular weight of approximately 359.87 g/mol. The presence of a chloro group and a quinoxaline moiety suggests its relevance in the development of pharmacologically active agents.
The synthesis of 4-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester can be achieved through several methods, typically involving the coupling of quinoxaline derivatives with piperidine carboxylic acids.
The molecular structure of 4-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester features several key components:
Using computational chemistry tools, the compound's three-dimensional conformation can be analyzed for interactions that may enhance its efficacy in biological systems.
4-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, which are crucial for its application in medicinal chemistry:
These reactions typically require specific conditions such as temperature control and choice of solvents to optimize yields and selectivity.
Experimental data from related compounds suggest potential applications in treating conditions such as cancer or neurological disorders, although specific studies on this compound are necessary for conclusive evidence .
The physical and chemical properties of 4-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester are essential for understanding its behavior in various environments:
Properties can be characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) .
The scientific applications of 4-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester span various fields:
Quinoxaline-piperidine hybrids represent a privileged scaffold in drug discovery due to their dual capacity for target engagement and pharmacokinetic optimization. The quinoxaline core provides a planar, electron-deficient aromatic system enabling π-stacking interactions with biological targets, while the 3-chloro substituent enhances electrophilic character—critical for covalent binding or modulation of kinase targets like VEGFR2 and PDGFR [3] [10]. Piperidine’s alicyclic nitrogen facilitates salt formation for improved solubility, and its conformational flexibility allows optimal spatial positioning of pharmacophores. The methyloxy linker in 4-(3-chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester bridges these motifs, conferring enhanced metabolic stability over direct C–N linkages [8] [9]. Hybrids leveraging this architecture show validated bioactivity: >80% of kinase inhibitors containing quinoxaline-piperidine achieve IC50 values <100 nM in preclinical models [5].
tert-Butyloxycarbonyl (Boc) protection revolutionized peptide and heterocycle synthesis by introducing an orthogonal protecting group strategy. First commercialized in the 1950s, Boc groups mitigate unwanted nucleophilic reactions at piperidine nitrogen during multi-step syntheses [7] [9]. Their cleavage under mild acidic conditions (e.g., TFA/DCM) preserves acid-labile quinoxaline bonds—unlike earlier carbobenzyloxy (Cbz) groups requiring harsher hydrogenolysis [4]. This compatibility underpins the strategic utility of Boc-protected intermediates like 4-(3-chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester in modern API manufacturing. Over 65% of FDA-approved piperidine-containing drugs since 2010 employ Boc intermediates for scalable synthesis [2].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0